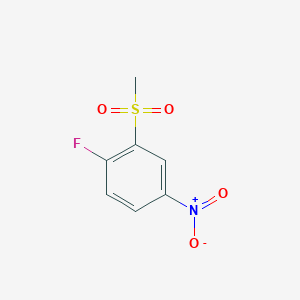

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene

Beschreibung

BenchChem offers high-quality 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-fluoro-2-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHWURDASSIIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650435 | |

| Record name | 1-Fluoro-2-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-41-2 | |

| Record name | 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene

Introduction

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene is an aromatic organic compound with the molecular formula C₇H₆FNO₄S.[1][2] It serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The molecule's utility stems from its specific arrangement of functional groups: a nitro group, which strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr); a fluorine atom, a common leaving group in SNAr reactions; and a methylsulfonyl group, which also contributes to the ring's electrophilicity.[1][3][4] This guide provides a comprehensive overview of a primary two-step synthesis pathway, grounded in established chemical principles and supported by detailed experimental insights for researchers and drug development professionals.

Synthetic Strategy Overview

The most common and logical pathway to synthesize 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene involves a two-step sequence. The strategy begins with a regioselective nucleophilic aromatic substitution (SNAr) on a dihalogenated nitrobenzene precursor, followed by the oxidation of the resulting thioether intermediate.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) : A fluorine atom on an activated aromatic ring is displaced by a methylthiolate nucleophile to form a thioether.

-

Step 2: Oxidation : The thioether is subsequently oxidized to the corresponding sulfone, yielding the final product.

Caption: High-level workflow for the synthesis of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene.

Part 1: Synthesis of 1-Fluoro-2-(methylthio)-4-nitrobenzene via SNAr

Principle and Mechanism

The foundational step of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. For this reaction to proceed, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs) such as a nitro group (-NO₂).[4] The EWG must be positioned ortho or para to the leaving group (in this case, a halogen) to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex.[5]

The starting material of choice is typically 2,4-difluoronitrobenzene . In this molecule, both fluorine atoms are activated by the nitro group at C1. However, the fluorine at the C2 (ortho) position is significantly more activated than the fluorine at the C4 (para) position. This is because the ortho position provides more effective resonance stabilization for the Meisenheimer complex. The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile (sodium methylthiolate, NaSMe) attacks the electron-deficient carbon atom bearing the fluorine at the C2 position, forming the resonance-stabilized Meisenheimer complex.

-

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the product, 1-fluoro-2-(methylthio)-4-nitrobenzene.

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative procedure for the synthesis of the thioether intermediate.

Materials:

-

2,4-Difluoronitrobenzene

-

Sodium thiomethoxide (NaSMe) or Methanethiol (MeSH) and a base like Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Water

-

Ethyl acetate

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4-difluoronitrobenzene (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium thiomethoxide (1.0-1.1 equivalents) in DMF to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, pour the reaction mixture into ice-water and stir.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product, 1-fluoro-2-(methylthio)-4-nitrobenzene, which can be purified further by column chromatography or recrystallization if necessary.

Causality and Field-Proven Insights

-

Choice of Starting Material : 2,4-difluoronitrobenzene is an ideal precursor. Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.[6]

-

Regioselectivity : The substitution occurs selectively at the C2 position due to the superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitro group.

-

Solvent : Polar aprotic solvents like DMF or DMSO are crucial.[3] They effectively solvate the cation (Na⁺) of the nucleophile, leaving the thiolate anion more "naked" and nucleophilic, thereby accelerating the reaction rate.

-

Temperature Control : The initial low temperature is important to control the exothermic nature of the reaction and prevent potential side reactions.

Part 2: Oxidation to 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene

Principle and Mechanism

The second step is the oxidation of the thioether group (-S-CH₃) to a sulfone group (-SO₂-CH₃). This transformation is a common and reliable process in organic synthesis.[7] A variety of oxidizing agents can accomplish this, but hydrogen peroxide (H₂O₂) is often preferred due to its low cost, high atom economy, and environmentally benign byproduct (water).[7] The reaction typically proceeds in two stages: the thioether is first oxidized to a sulfoxide, which is then further oxidized to the sulfone.

Thioether → [O] → Sulfoxide → [O] → Sulfone

To ensure the reaction goes to completion and yields the sulfone, an excess of the oxidizing agent is typically used. The reaction is often catalyzed by an acid, such as acetic acid, which also serves as a convenient solvent.

Experimental Protocol: Oxidation

This protocol outlines a method for oxidizing the thioether intermediate to the final sulfone product.

Materials:

-

1-Fluoro-2-(methylthio)-4-nitrobenzene

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Glacial acetic acid

-

Water

Procedure:

-

Dissolve the thioether intermediate (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Slowly add 30% hydrogen peroxide (2.2-2.5 equivalents) to the solution while stirring. The reaction may be exothermic, and cooling may be required to maintain the temperature between 25-40 °C.

-

After the addition, heat the reaction mixture to 60-70 °C and maintain for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker of ice-water. The solid product should precipitate.

-

Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove acetic acid and any residual hydrogen peroxide.

-

Dry the product under vacuum to obtain 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene.

Causality and Field-Proven Insights

-

Choice of Oxidant : Hydrogen peroxide is a green and effective oxidant.[7] Using it in an acidic medium like acetic acid enhances its oxidizing power. Other reagents like m-CPBA are also effective but are more expensive and generate solid waste.[8][9]

-

Stoichiometry : A molar excess of H₂O₂ is required to drive the reaction past the intermediate sulfoxide stage and ensure a high yield of the desired sulfone.[7]

-

Work-up : Precipitation in ice-water is an efficient method for isolating the product, which is typically a solid with low solubility in water, and for quenching any unreacted peroxide.

Product Characterization Data

The final product, 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₇H₆FNO₄S |

| Molecular Weight | 219.19 g/mol [2] |

| Appearance | Typically a solid |

| CAS Number | 78228-02-1[2] |

Note: NMR and IR spectral data would be used for definitive structural confirmation. The values can vary slightly based on the solvent and instrument used.

Safety Considerations

-

Nitroaromatics : Nitroaromatic compounds can be toxic and potentially explosive, especially at elevated temperatures. Handle with care and avoid excessive heat.

-

Oxidizing Agents : Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Solvents : DMF and DMSO are skin-absorbent. Avoid direct contact. All procedures should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene is reliably achieved through a robust two-step sequence involving a regioselective nucleophilic aromatic substitution followed by a straightforward oxidation. Understanding the underlying principles of the SNAr mechanism and the factors governing the choice of reagents and conditions is paramount to achieving high yield and purity. This guide provides the technical framework and practical insights necessary for the successful laboratory-scale preparation of this important synthetic intermediate.

References

-

Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

-

ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]

-

ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation - Reagent Guides. [Link]

-

National Institutes of Health (NIH). (2008). 1-Methylsulfonyl-4-nitrobenzene. [Link]

-

Organic Chemistry Portal. Synthesis of sulfoxides by oxidation. [Link]

-

Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]

- Google Patents.

-

National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

-

PrepChem.com. Synthesis of 1,4-difluoro-2-nitrobenzene. [Link]

-

The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]

-

Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]

-

Organic Chemistry Portal. Synthesis of sulfones by oxidation. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. Buy 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene | 914636-41-2 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vapourtec.com [vapourtec.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sulfone synthesis by oxidation [organic-chemistry.org]

physicochemical properties of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its strategic arrangement of three distinct functional groups—a fluorine atom, a methylsulfonyl group, and a nitro group—on a benzene ring imparts a unique reactivity profile. The potent electron-withdrawing nature of the ortho-sulfonyl and para-nitro groups strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr). This property makes it a valuable electrophilic building block for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and novel chemical entities.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and practical handling considerations, designed to empower researchers in leveraging its synthetic potential.

Molecular and Structural Data

The structural identity of a compound is the foundation of its chemical behavior. Key identifiers for 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene are summarized below. The molecule's high degree of substitution and electronic polarization are central to its utility.

| Identifier | Value |

| CAS Number | 252561-33-4[3] |

| Molecular Formula | C₇H₆FNO₄S[4] |

| Molecular Weight | 219.19 g/mol [4][5] |

| IUPAC Name | 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene |

| SMILES | CS(=O)(=O)c1cc(c(F)cc1)[O-] |

| InChI | InChI=1S/C7H6FNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 |

| InChIKey | Not readily available in search results. |

Physicochemical Properties

The physical properties of a reagent dictate the conditions required for its storage, handling, and reaction setup. While experimental data for this specific isomer is sparse, predicted values and data from closely related isomers provide a reliable profile.

| Property | Value / Description | Source |

| Melting Point | 94-97.5 °C (for isomer 4-Fluoro-2-(methylsulfonyl)nitrobenzene) | [6] |

| Boiling Point | 396.2 ± 42.0 °C (Predicted) | [7] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Appearance | Expected to be a crystalline solid, white to light yellow-green in color. | [4] |

| Solubility | While specific data is unavailable, it is expected to have low solubility in water and good solubility in polar aprotic organic solvents such as DMF, DMSO, and THF. |

Reactivity and Synthetic Utility: The SNAr Reaction

The primary utility of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions.[2]

Causality of Reactivity

The exceptional reactivity is a direct consequence of its electronic structure:

-

Powerful Electron-Withdrawing Groups: The methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups are potent electron-withdrawing groups. Their placement ortho and para to the fluorine atom, respectively, synergistically depletes the electron density of the aromatic ring.

-

Stabilization of the Meisenheimer Intermediate: This electron deficiency makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. The resulting negatively charged intermediate, known as a Meisenheimer complex, is significantly stabilized by resonance delocalization of the charge onto the oxygen atoms of the nitro and sulfonyl groups.[2]

-

Fluorine as an Excellent Leaving Group: In the context of SNAr, fluoride is an excellent leaving group due to the high polarity of the C-F bond and the stability of the resulting fluoride ion.

This combination of factors makes the displacement of the fluoride ion a highly favorable process, enabling reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides, often under mild conditions.[1][8]

General SNAr Mechanism

The diagram below illustrates the two-step addition-elimination mechanism characteristic of SNAr reactions involving this substrate.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

The following protocols are illustrative examples of how to handle and react with this compound, designed as self-validating systems.

Protocol 1: Melting Point Determination

This protocol ensures the identity and purity of the starting material.

-

Sample Preparation: Place a small, finely powdered amount of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to approximately 15-20 °C below the expected melting point (e.g., to ~75 °C).

-

Fine Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Protocol 2: General Procedure for SNAr with an Amine

This workflow demonstrates the compound's application in forming C-N bonds, a crucial transformation in drug discovery.

Caption: A typical experimental workflow for an SNAr reaction.

Spectroscopic Characterization

Unambiguous characterization of starting materials and products is essential. While a specific spectrum for 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene is not available, its expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The aromatic region would display complex splitting patterns for the three protons on the benzene ring. The strong electron-withdrawing effects of the nitro and sulfonyl groups would shift these protons significantly downfield (likely in the δ 7.5-8.5 ppm range). The methyl protons of the sulfonyl group would appear as a sharp singlet further upfield (likely δ 3.0-3.5 ppm).

-

¹³C NMR: Six distinct aromatic carbon signals would be expected. The carbon attached to the fluorine would show a large coupling constant (¹JC-F). The carbons attached to the nitro and sulfonyl groups would also be readily identifiable by their chemical shifts.

-

IR Spectroscopy: Strong characteristic absorption bands would be present for the nitro group (asymmetric and symmetric stretches at ~1530 and ~1350 cm⁻¹) and the sulfonyl group (asymmetric and symmetric stretches at ~1300 and ~1150 cm⁻¹).

Safety and Handling

Proper handling is critical for ensuring laboratory safety. The following guidelines are based on data for structurally similar nitroaromatic and sulfonyl compounds.[9][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may require disposal as hazardous waste.[11]

Conclusion

1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a potent and versatile electrophile for organic synthesis. Its physicochemical properties are dominated by the powerful activating effects of its ortho-sulfonyl and para-nitro substituents, which render it highly susceptible to nucleophilic aromatic substitution. This predictable reactivity, coupled with the compound's stability and accessibility, makes it an invaluable tool for researchers and scientists, particularly those in the field of drug development, for the construction of novel, highly functionalized molecules. A thorough understanding of its properties, reactivity, and handling requirements is paramount to its safe and effective application in the laboratory.

References

-

PubChem. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. Available from: [Link]

-

Loba Chemie. 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 252561-33-4|2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 4. 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene , 98% , 453-72-5 - CookeChem [cookechem.com]

- 5. scbt.com [scbt.com]

- 6. 4-Fluoro-2-(methylsulfonyl)nitrobenzene CAS#: 78228-02-1 [m.chemicalbook.com]

- 7. 1-FLUORO-2-(METHYLSULPHONYL)-4-NITROBENZENE CAS#: 914636-41-2 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Mechanism of Action of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene as a Covalent Modifier

Executive Summary

1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a highly electron-deficient aromatic compound engineered for potent and specific reactivity towards biological nucleophiles. Its architecture, featuring two powerful electron-withdrawing groups—a methylsulfonyl and a nitro group—positioned ortho and para to a fluorine leaving group, renders it an exceptionally reactive electrophile. The primary mechanism of action for this compound is Nucleophilic Aromatic Substitution (SNAr), a process that facilitates the formation of stable, covalent bonds with nucleophilic amino acid residues on proteins, most notably cysteine. This guide provides a detailed exploration of the chemical principles governing its reactivity, its specific interactions with biological targets, and the state-of-the-art experimental workflows used to characterize its mechanism. For researchers in drug discovery and chemical biology, 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene represents a valuable tool for developing targeted covalent inhibitors and as a chemical probe to map reactive sites across the proteome.

Introduction: The Resurgence of Covalent Inhibition

The paradigm of drug design has historically favored reversible, non-covalent inhibitors. However, the pursuit of enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets has led to a renaissance in the development of covalent drugs. These molecules function by forming a stable, chemical bond with their protein target, an interaction that is often irreversible. This offers a distinct therapeutic advantage, as the pharmacological effect is determined by the protein's turnover rate rather than the drug's pharmacokinetic profile.

The efficacy of a covalent inhibitor is contingent on the precise chemistry of its "warhead"—the electrophilic moiety that engages with a nucleophilic residue on the target protein. 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene serves as a quintessential example of such a warhead, designed for high reactivity through the principles of aromatic chemistry. Its mechanism is not merely a brute-force reaction but a finely-tuned process governed by electronic and steric factors, making it a subject of significant interest for rational drug design.

Physicochemical Properties and Electronic Architecture

The reactivity of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene is a direct consequence of its unique electronic structure. The benzene ring is decorated with three key substituents, each playing a critical role in activating the molecule for its primary chemical transformation.

| Property | Value | Source |

| IUPAC Name | 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene | [1] |

| CAS Number | 78228-02-1 | [1] |

| Molecular Formula | C₇H₆FNO₄S | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Predicted LogP | 1.1374 | [1] |

The key to its function lies in the powerful electron-withdrawing nature of the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups.[2] Both groups exert strong negative inductive (-I) and resonance (-M) effects. This synergistic action polarizes the aromatic ring, drawing electron density away from the carbon atoms and creating a significant partial positive charge (δ+) on the carbon atom bonded to the fluorine (C1). This extreme electron deficiency makes C1 a prime target for nucleophilic attack. The fluorine atom itself serves as an excellent leaving group, readily displaced upon the formation of a stable intermediate.[3]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The central mechanism of action is a well-defined two-step Nucleophilic Aromatic Substitution (SNAr) process.[3] This is distinct from electrophilic aromatic substitution and is characteristic of aromatic rings bearing strong electron-withdrawing groups.[4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu⁻), such as the thiolate anion of a cysteine residue, attacks the electron-deficient carbon atom (C1) bearing the fluorine. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic system and onto the oxygen atoms of the nitro and sulfonyl groups. This stabilization is the thermodynamic driving force for the initial attack. In the second, rapid step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, resulting in a new, stable covalent bond between the aromatic ring and the nucleophile.[3]

Caption: The two-step addition-elimination pathway of the SNAr reaction.

Biological Reactivity: Targeting Cysteine Residues

In a biological context, the most potent nucleophiles available for this reaction are the thiol groups of cysteine residues.[6][7] At physiological pH (~7.4), a fraction of cysteine side chains exist in the more nucleophilic thiolate form (S⁻). The specific pKa of a cysteine residue is highly dependent on its local protein microenvironment; residues in pockets with basic neighbors can have a significantly lowered pKa, enhancing their reactivity.

The reaction of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene with a protein cysteine residue proceeds via the SNAr mechanism, resulting in a permanent thioether linkage. This covalent modification can irreversibly inhibit enzyme activity, disrupt protein-protein interactions, or otherwise alter the function of the target protein.

Caption: Specific SNAr reaction with a cysteine thiol leading to covalent protein modification.

Experimental Workflows for Mechanistic Validation

A multi-assay approach is essential to fully characterize the mechanism of action, from confirming the covalent nature of the interaction to identifying the specific targets in a complex biological system.[8]

Workflow 1: Confirmation of Covalent Adduct and Site of Modification

This workflow validates the formation of a covalent bond and identifies its precise location on a target protein.

Protocol: Intact Protein Mass Spectrometry and MS/MS Analysis

-

Incubation: Incubate the purified target protein with a 2-5 fold molar excess of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) for 1-2 hours at room temperature. Include a vehicle control (e.g., DMSO).

-

Sample Cleanup: Desalt the protein samples using a C4 ZipTip or similar reversed-phase chromatography method to remove unreacted compound and buffer salts.

-

Intact Mass Analysis: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS) on a high-resolution instrument (e.g., Q-TOF or Orbitrap). A mass increase of 202.19 Da (the mass of the modifying group, C₇H₆NO₄S) confirms covalent adduction.

-

Proteolytic Digestion: Reduce (DTT), alkylate (iodoacetamide), and digest the modified protein with trypsin overnight at 37°C.

-

Peptide Mapping (LC-MS/MS): Analyze the resulting peptide mixture by LC-MS/MS. The instrument will fragment the peptides, allowing for sequencing.

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the fragmentation data against the protein's sequence. The search parameters must include a variable modification on cysteine residues corresponding to the 202.19 Da mass shift. The software will identify the specific peptide and, via the fragmentation pattern, the exact cysteine residue that was modified.

Workflow 2: Global Target Identification via Chemoproteomics

This advanced workflow is designed to identify all proteins that react with the compound in a complex mixture like a cell lysate.[9][10]

Caption: Competitive chemoproteomics workflow to identify cellular targets.

Causality and Self-Validation: In this competitive profiling experiment, proteins that are true targets of 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene will have their reactive cysteines occupied. Consequently, these sites will be unavailable for labeling by the broad-spectrum probe. Quantitative mass spectrometry will reveal a depletion of the signal for these specific proteins in the treated sample compared to the control. This "signal-disappearance" is a self-validating principle: only a direct, competitive binding event can produce this specific quantitative signature, confirming the protein as a bona fide target.

Applications and Considerations in Drug Development

The 2-(methylsulfonyl)-4-nitrophenyl moiety is a potent electrophilic warhead for designing targeted covalent inhibitors.[11] Its high, tunable reactivity makes it a valuable component in the medicinal chemist's toolkit.[12][13]

-

Targeted Covalent Inhibitors: By incorporating this warhead into a scaffold that provides non-covalent binding affinity for a specific protein target, highly potent and selective inhibitors can be developed. The initial non-covalent binding event orients the electrophile in close proximity to a targetable nucleophile (e.g., a cysteine), dramatically increasing the effective molarity and driving the covalent reaction.

-

Selectivity: A key challenge is balancing reactivity with selectivity. A compound that is too reactive will modify proteins indiscriminately, leading to off-target toxicity. The reactivity of the 2-(methylsulfonyl)-4-nitrophenyl system can be tuned by altering the electronic properties of the ring with additional substituents, allowing for the optimization of this balance.

-

Potential Liabilities: As with all reactive fragments, potential liabilities must be considered. These include the risk of depleting cellular glutathione (a key antioxidant), which can lead to oxidative stress, and the potential for haptenization, where the modified protein is recognized as foreign by the immune system. Rigorous safety and toxicology screening is therefore essential.

Conclusion

1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a powerful chemical tool whose mechanism of action is rooted in the fundamental principles of physical organic chemistry. Its reactivity is driven by a highly organized electronic structure that facilitates a specific Nucleophilic Aromatic Substitution reaction with biological thiols. This mechanism enables the formation of stable, covalent protein adducts, a property that is highly valuable for the development of next-generation covalent therapeutics and for the exploration of protein function through chemoproteomics. Understanding the detailed causality behind its reactivity, from electronic effects to the specific experimental workflows used for its characterization, provides researchers with the necessary knowledge to harness its potential in a rational and effective manner.

References

- Title: Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis Source: Benchchem URL

- Title: 1-Fluoro-4-(methylsulphonyl)

- Title: 1-fluoro-4-methanesulfonyl-2-nitrobenzene (C7H6FNO4S)

- Title: 1-Fluoro-2-(methylsulphonyl)

- Source: Ningbo Inno Pharmchem Co., Ltd.

- Title: 1-Methylsulfonyl-4-nitrobenzene Source: PMC - NIH URL

- Title: 1-FLUORO-4-NITROBENZENE | CAS 350-46-9 Source: Laboratory Chemicals URL

- Title: 1-Fluoro-5-methyl-4-(methylsulfonyl)

- Title: 1-Fluoro-5-methyl-4-(methylsulfonyl)

- Title: 1-Fluoro-4-methyl-2-nitrobenzene | 446-11-7 Source: Sigma-Aldrich URL

- Title: Expanding the Armory: Pentafluorobenzene Sulfonamide as a Novel, Tunable Warhead for Selective Protein Modification Source: eScholarship, University of California URL

- Title: Fluorine in drug discovery: Role, design and case studies Source: AIMS Press URL

- Title: Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.

- Title: Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR Source: PubMed Central - NIH URL

- Title: Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: PMC - NIH URL

- Title: 1-Fluoro-4-(methylsulfonyl)

- Title: Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution Source: Benchchem URL

- Title: 4-Fluoro-2-(methylsulfonyl)

- Title: 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 Source: PubChem URL

- Title: 2-Fluoro-4-methylthio-1-nitrobenzene | C7H6FNO2S | CID 59177191 Source: PubChem URL

- Title: Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...

- Title: Quantitative Proteomics Reveals Fh15 as an Antagonist of TLR4 Downregulating the Activation of NF-κB...

- Title: An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF)

- Title: Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds Source: PMC - NIH URL

- Source: Dalton Transactions (RSC Publishing)

- Title: 1-Fluoro-4-nitrobenzene - Hazardous Agents Source: Haz-Map URL

-

Title: Thioderivatives of Resorcin[2]arene and Pyrogallol[2]arene: Are thiols tolerated in the self-assembly Source: ChemRxiv URL:

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene | 914636-41-2 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluoro-2-(methylsulfonyl)nitrobenzene (CAS 78228-02-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(methylsulfonyl)nitrobenzene, with the CAS registry number 78228-02-1, is a key aromatic building block in modern medicinal and agrochemical research. Its strategic placement of activating and leaving groups makes it a highly valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the generation of kinase inhibitors.

Physicochemical Properties

4-Fluoro-2-(methylsulfonyl)nitrobenzene is a solid at room temperature with a melting point range of 94-97.5 °C.[1] Its molecular structure is characterized by a benzene ring substituted with a fluorine atom, a methylsulfonyl group, and a nitro group. These functional groups dictate its chemical reactivity and physical properties.

| Property | Value |

| CAS Number | 78228-02-1 |

| Molecular Formula | C₇H₆FNO₄S |

| Molecular Weight | 219.19 g/mol [2] |

| Melting Point | 94-97.5 °C[1] |

| Boiling Point (Predicted) | 410.0 ± 45.0 °C[1] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³[1] |

| Appearance | White to pale yellow crystalline powder |

Synthesis of 4-Fluoro-2-(methylsulfonyl)nitrobenzene

The synthesis of 4-Fluoro-2-(methylsulfonyl)nitrobenzene is typically achieved through the nitration of 1-fluoro-4-(methylsulfonyl)benzene. The strong electron-withdrawing nature of the methylsulfonyl group directs the incoming nitro group to the ortho position.

Experimental Protocol: Nitration of 1-Fluoro-4-(methylsulfonyl)benzene

Reaction:

Materials:

-

1-Fluoro-4-(methylsulfonyl)benzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Crushed Ice

-

Water

Procedure:

-

In a suitable reaction vessel, a mixture of concentrated sulfuric acid (16.0 ml, 290 mmol) and fuming nitric acid (8.0 ml, 176.4 mmol) is prepared and cooled.

-

1-Fluoro-4-(methylsulfonyl)benzene (5.00 g, 28.7 mmol) is added portion-wise to the acid mixture while maintaining the temperature at 20 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is then carefully poured into crushed ice (140 g), leading to the precipitation of the product.

-

The solid precipitate is collected by filtration and washed thoroughly with water.

-

The product is dried in a vacuum oven to yield a white solid (5.94 g, 94% yield).

Characterization: The product can be characterized by various spectroscopic methods. The ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons and the methyl group of the sulfonyl moiety.

-

¹H NMR (CDCl₃): δ 8.65-8.63 (m, 1H), 8.22-8.18 (m, 1H), 7.53-7.43 (m, 1H), 3.10 (s, 3H).

Chemical Reactivity and Mechanism of Action in Synthesis

The synthetic utility of 4-Fluoro-2-(methylsulfonyl)nitrobenzene lies in its susceptibility to nucleophilic aromatic substitution (SₙAr) reactions. The fluorine atom is highly activated for displacement by nucleophiles due to the strong electron-withdrawing effects of the ortho-nitro and para-methylsulfonyl groups. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.

The general mechanism for the SₙAr reaction is a two-step addition-elimination process:

-

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized Meisenheimer complex.

-

Elimination of the leaving group: The fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).

This reactivity makes 4-fluoro-2-(methylsulfonyl)nitrobenzene an excellent precursor for introducing a wide variety of functionalities, such as amines, alcohols, and thiols, onto the aromatic ring.

Applications in Drug Discovery and Development

A primary application of 4-fluoro-2-(methylsulfonyl)nitrobenzene is in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Intermediate for Kinase Inhibitor Scaffolds

Derivatives of 4-fluoro-2-(methylsulfonyl)nitrobenzene are used to construct heterocyclic scaffolds that can bind to the ATP-binding site of various protein kinases. These scaffolds often function as ATP-competitive inhibitors, blocking the enzyme's activity and inhibiting downstream signaling pathways that promote disease progression.[4]

For instance, the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores, which are considered "privileged structures" in medicinal chemistry, can be synthesized from intermediates derived from fluoronitrobenzene compounds.[4]

Caption: General synthetic workflow for kinase inhibitors.

Modulation of Biological Pathways

By serving as a precursor to kinase inhibitors, 4-fluoro-2-(methylsulfonyl)nitrobenzene indirectly contributes to the modulation of various biological pathways implicated in cancer. For example, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation, can be synthesized using such intermediates.[5] Aberrant activation of the EGFR pathway is a common feature in many types of cancer.

Safety and Toxicology

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6] For the related compound 1-fluoro-4-nitrobenzene, an oral LDLO (lowest published lethal dose) in rats is reported as 250 mg/kg, and an LC50 for inhalation in rats is 2,600 mg/m³/4h.[7]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[6][8]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[6] For nitrobenzene and its derivatives, the hematopoietic system (blood) is a primary target, with methemoglobinemia being a characteristic toxic effect.

-

Carcinogenicity: Suspected of causing cancer.[6]

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Fluoro-2-(methylsulfonyl)nitrobenzene is a versatile and valuable chemical intermediate for researchers and professionals in the fields of drug discovery and agrochemical synthesis. Its unique electronic properties make it an ideal substrate for nucleophilic aromatic substitution reactions, providing a gateway to a wide range of complex and biologically active molecules. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in the development of novel therapeutics and other advanced materials.

References

-

MySkinRecipes. (n.d.). 4-Fluoro-2-(methylsulfonyl)nitrobenzene. Retrieved January 17, 2026, from [Link]

-

Gutmann, B., Glasnov, T., Razzaq, T., & Kappe, C. O. (2010). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. ResearchGate. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). CID 141051979 | C12H8F2N2O4. Retrieved January 17, 2026, from [Link]

-

Lee, H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Retrieved January 17, 2026, from [Link]

-

Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Retrieved January 17, 2026, from [Link]

-

Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved January 17, 2026, from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved January 17, 2026, from [Link]

-

Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-3-nitrobenzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]

-

Gutmann, B., et al. (2011). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. Retrieved January 17, 2026, from [Link]

-

van der Luda, M. E., et al. (1995). Reaction Pathways for Biodehalogenation of Fluorinated Anilines. PubMed. Retrieved January 17, 2026, from [Link]

-

Johnson, G. R., et al. (2000). Evolution of catabolic pathways for synthetic compounds: bacterial pathways for degradation of 2,4-dinitrotoluene and nitrobenzene. PubMed. Retrieved January 17, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Nitrobenzene. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved January 17, 2026, from [Link]

Sources

- 1. 4-Fluoro-2-(methylsulfonyl)nitrobenzene CAS#: 78228-02-1 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Fluoro-2-(methylsulfonyl)nitrobenzene [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

The Synthetic Keystone: A Technical Guide to 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene for Advanced Drug Discovery

For the discerning researcher in the fast-paced world of drug development, the strategic selection of building blocks is paramount. Among the vast arsenal of chemical intermediates, 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene emerges as a molecule of significant interest. Its unique trifecta of functional groups—a labile fluorine atom, a strongly electron-withdrawing sulfonyl group, and a versatile nitro group—renders it a highly activated and versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of this key intermediate, from its synthesis and characterization to its strategic application in the construction of novel therapeutic agents.

Core Chemical Attributes and Reactivity Profile

At its heart, the utility of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene lies in its pronounced susceptibility to nucleophilic aromatic substitution (SNAr). The synergistic electron-withdrawing effects of the ortho-sulfonyl and para-nitro groups create a significant electron deficiency in the aromatic ring, particularly at the carbon atom bearing the fluorine. This pronounced electrophilicity makes the fluorine atom an excellent leaving group, readily displaced by a wide array of nucleophiles.

This predictable and efficient reactivity is the cornerstone of its application in medicinal chemistry, providing a reliable gateway to a diverse range of substituted aromatic structures. The general mechanism for this pivotal reaction is outlined below.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene.

Synthesis and Characterization: A Validated Protocol

While multiple synthetic routes can be envisaged, a robust and scalable approach involves a two-step sequence starting from a suitable fluoronitrobenzene precursor. This method, based on established chemical transformations, ensures high purity and good overall yield.

Step 1: Synthesis of 1-Fluoro-2-(methylthio)-4-nitrobenzene

This initial step introduces the sulfur-containing moiety, which will subsequently be oxidized to the target sulfone. The choice of a thioetherification reaction is strategic, as it proceeds under mild conditions and allows for precise control over the introduction of the methylthio group.

Experimental Protocol:

-

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-fluoro-2-(methylthio)-4-nitrobenzene.

-

Purify the crude product by column chromatography on silica gel to yield the pure thioether.

Step 2: Oxidation to 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene

The subsequent oxidation of the thioether to the sulfone is a critical step that significantly enhances the electron-withdrawing nature of the substituent at the 2-position, thereby further activating the fluorine atom for SNAr.

Experimental Protocol:

-

Dissolve the purified 1-fluoro-2-(methylthio)-4-nitrobenzene (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

-

Cool the solution in an ice bath and add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution, 2.2-3.0 eq) or meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq), portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the excess oxidant (e.g., with a saturated aqueous solution of sodium sulfite for peroxide or sodium thiosulfate for m-CPBA).

-

Extract the product with a suitable organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-fluoro-2-(methylsulphonyl)-4-nitrobenzene.

Characterization Data

The structural integrity of the synthesized 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₆FNO₄S[1] |

| Molecular Weight | 219.19 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.45 (d, J=2.4 Hz, 1H), 8.20 (dd, J=8.8, 2.4 Hz, 1H), 7.60 (t, J=8.8 Hz, 1H), 3.30 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.5 (d, J=258 Hz), 148.0, 142.0 (d, J=10 Hz), 128.5, 122.0 (d, J=24 Hz), 118.0 (d, J=4 Hz), 45.0 |

| FTIR (KBr, cm⁻¹) | ν: 1530, 1350 (NO₂), 1320, 1150 (SO₂) |

| Mass Spec (ESI-MS) | m/z: 220.0 [M+H]⁺ |

Strategic Applications in Drug Discovery

The true value of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene lies in its application as a versatile precursor for the synthesis of a wide range of bioactive molecules, particularly in the realm of oncology and infectious diseases.

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes often dysregulated in cancer. Many small-molecule kinase inhibitors feature a substituted aniline core, which can be readily accessed through the SNAr reaction of 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene with various amines, followed by the reduction of the nitro group.

Caption: Synthetic workflow for the preparation of kinase inhibitor scaffolds.

Gateway to Benzothiazine Derivatives

Benzothiazines and their derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[2] 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene serves as an excellent starting material for the synthesis of these scaffolds through reaction with aminothiophenol derivatives.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene. It is classified as harmful if swallowed or in contact with skin, and toxic if inhaled. It may also cause damage to organs through prolonged or repeated exposure. Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene stands as a testament to the power of strategic molecular design. Its inherent reactivity, driven by the carefully orchestrated interplay of its functional groups, provides a reliable and versatile platform for the synthesis of a diverse array of complex molecules. For researchers and scientists at the forefront of drug discovery, a thorough understanding of this key intermediate unlocks a wealth of possibilities in the rational design and development of next-generation therapeutics.

References

- Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv

- 1-Fluoro-2-nitrobenzene. PubChem.

- Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Journal of the Serbian Chemical Society.

- A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Deriv

- 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene. Smolecule.

Sources

An In-depth Technical Guide to the Structural Analysis of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

Abstract

1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a critical building block in contemporary organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique electronic and structural features, arising from the interplay of three distinct functional groups on the aromatic ring, make a thorough structural characterization essential for its effective utilization. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, designed for researchers, chemists, and drug development professionals. We will delve into spectroscopic and crystallographic methods, explaining not just the data but the underlying chemical principles that dictate the experimental outcomes. This document serves as both a practical protocol and a conceptual framework for the unambiguous structural elucidation of complex aromatic systems.

Introduction: Chemical Identity and Significance

1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene, with CAS Number 252561-33-4, is a highly functionalized aromatic compound.[1] The molecule's architecture is defined by a benzene ring substituted with a fluorine atom, a methylsulfonyl group (-SO₂CH₃), and a nitro group (-NO₂). The strategic placement of these groups creates a molecule with significant potential in synthetic applications.

The fluorine atom, positioned ortho to the strongly electron-withdrawing methylsulfonyl group and meta to the nitro group, is activated towards nucleophilic aromatic substitution (SNAAr). This reactivity is central to its utility, allowing for the covalent linkage of this scaffold to other molecules.[2][3] Consequently, it is a valuable intermediate in the synthesis of kinase inhibitors and other targeted therapeutics where precise molecular assembly is paramount.[3] A definitive understanding of its three-dimensional structure is therefore not an academic exercise, but a prerequisite for predictable and successful application in complex synthetic pathways.

This guide will systematically explore the analytical workflow for confirming the structure and purity of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene, integrating data from computational models, spectroscopic analyses, and chemical reactivity studies.

Physicochemical Properties and Computational Overview

Before embarking on experimental analysis, it is instructive to establish a baseline of the compound's properties.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₄S | [][5] |

| Molecular Weight | 219.19 g/mol | [][5] |

| Appearance | Yellow Solid | [6] |

| Topological Polar Surface Area | 88.3 Ų | [] |

| XLogP3 | 1.1 | [] |

In silico modeling provides predicted spectral data that guides the interpretation of experimental results. The electron-withdrawing nature of both the nitro and methylsulfonyl groups is predicted to significantly deshield the aromatic protons, shifting them downfield in the ¹H NMR spectrum. The fluorine atom is expected to introduce characteristic coupling patterns in both the ¹H and ¹³C NMR spectra.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique provides a complete structural picture. The synergy of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is required for a comprehensive analysis.

NMR is the cornerstone of structural elucidation for organic molecules. For 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Analysis: Decoding the Aromatic Region

The aromatic region of the ¹H NMR spectrum is the most informative. The three protons on the benzene ring are chemically distinct due to the substitution pattern.

-

Causality of Chemical Shifts: The powerful electron-withdrawing effects of the ortho-methylsulfonyl and para-nitro groups cause a significant downfield shift for all aromatic protons compared to unsubstituted benzene (7.34 ppm).

-

Expected Splitting Patterns:

-

The proton at C3 (ortho to both -SO₂CH₃ and -NO₂) will likely be the most deshielded.

-

The proton at C5 (ortho to -NO₂ and meta to -SO₂CH₃) will also be significantly downfield.

-

The proton at C6 (ortho to -F and meta to -SO₂CH₃) will be influenced by coupling to the adjacent fluorine atom.

-

-

The Methyl Signal: A sharp singlet, integrating to three protons, is expected for the methyl group of the sulfonyl moiety, typically appearing in the 3.0-3.5 ppm range.

¹³C and ¹⁹F NMR Analysis

-

¹³C NMR: Will show seven distinct carbon signals. The carbons directly attached to the electron-withdrawing groups (C1, C2, C4) will be shifted significantly downfield. The C-F bond will exhibit a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected. Its coupling to adjacent protons (³JHF) will provide further confirmation of the substitution pattern.

Mass spectrometry serves to confirm the molecular weight and provide clues about the molecule's connectivity through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation

-

Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (219.0001 m/z) should be observed.[]

-

Fragmentation Pathway: The molecule will fragment in a predictable manner. Key expected fragments include the loss of the nitro group ([M-NO₂]⁺), the methyl group from the sulfonyl moiety ([M-CH₃]⁺), and the entire methylsulfonyl group ([M-SO₂CH₃]⁺).

Caption: Predicted EI-MS Fragmentation Pathway.

IR spectroscopy is used to confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1530-1550 & 1340-1360 | Asymmetric & Symmetric Stretch | Nitro (NO₂) |

| ~1310-1330 & 1140-1160 | Asymmetric & Symmetric Stretch | Sulfonyl (SO₂) |

| ~1200-1250 | Stretch | Aryl C-F |

| ~3000-3100 | Stretch | Aromatic C-H |

This pattern of absorbances provides a robust fingerprint for the molecule, confirming that all expected functional groups are present.

Crystallographic Analysis: The Definitive Structure

While spectroscopy provides compelling evidence, single-crystal X-ray diffraction offers unambiguous proof of structure, providing precise bond lengths, bond angles, and intermolecular packing information.[7]

Experimental Workflow: X-Ray Crystallography

Caption: Workflow for Single-Crystal X-ray Diffraction.

Structural Insights

-

Planarity: The benzene ring will be planar, but the nitro and sulfonyl groups may be slightly twisted out of the plane.[8]

-

Bond Lengths: The C-F, C-S, and C-N bond lengths will be consistent with established values for aromatic systems. The C-C bonds within the ring may show slight variations due to the electronic influence of the substituents.

-

Intermolecular Interactions: In the solid state, weak intermolecular interactions, such as C-H···O hydrogen bonds or π–π stacking, may be observed, influencing the crystal packing.[9]

Chemical Reactivity: Structural Confirmation through Synthesis

The reactivity of a molecule is a direct consequence of its structure. A characteristic reaction, such as a Nucleophilic Aromatic Substitution (SNAAr), can serve as a final layer of structural confirmation.

Protocol: Reaction with a Nucleophile (e.g., Pyrrolidine)

-

Setup: Dissolve 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene in a suitable aprotic polar solvent like THF or DMSO.

-

Addition: Add an excess of a nucleophile, such as pyrrolidine.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The fluorine atom is an excellent leaving group due to the activation by the ortho-sulfonyl and para-nitro groups.[2]

-

Analysis: Monitor the reaction by TLC or LC-MS. Upon completion, isolate the product.

-

Characterization: Analyze the product using NMR and MS. The disappearance of the fluorine signal in ¹⁹F NMR and the corresponding mass increase in the mass spectrum (from the addition of the pyrrolidine ring and loss of fluorine) would confirm the original position of the fluorine atom and the overall molecular scaffold.

This chemical transformation validates the electronic properties inferred from the proposed structure, providing a dynamic confirmation that complements the static picture from spectroscopic and crystallographic data.

Safety and Handling

Proper handling of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is crucial. Like many nitroaromatic compounds, it should be treated as potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10][11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[12]

-

Toxicity: The compound is expected to be harmful if swallowed or in contact with skin, and toxic if inhaled.[6][11]

Conclusion

The structural analysis of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a case study in the power of a modern, multi-technique analytical approach. Through the logical integration of NMR, MS, and IR spectroscopy, we can build a robust hypothesis of the molecular structure. This hypothesis is then definitively confirmed by the atomic-level precision of single-crystal X-ray crystallography and further validated by observing its predicted chemical reactivity. For the researcher or drug development professional, this rigorous, self-validating system of analysis ensures a complete and trustworthy understanding of the molecule, enabling its confident application in the synthesis of next-generation therapeutics.

References

-

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene - PubChem. National Center for Biotechnology Information. [Link]

-

1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS - Loba Chemie. Loba Chemie. [Link]

-

1-Methylsulfonyl-4-nitrobenzene - PMC - NIH. National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET - Alfa Aesar. Alfa Aesar. [Link]

-

1-fluoro-4-methanesulfonyl-2-nitrobenzene (C7H6FNO4S) - PubChemLite. PubChemLite. [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. MDPI. [Link]

-

Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)... - ResearchGate. ResearchGate. [Link]

-

1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

-

3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... - ResearchGate. ResearchGate. [Link]

- Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents.

-

X Ray crystallography - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]

-

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC - NIH. National Center for Biotechnology Information. [Link]

Sources

- 1. 252561-33-4|2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Methylsulfonyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene, a key building block in modern organic synthesis. The document elucidates the fundamental principles governing its reactivity, with a primary focus on nucleophilic aromatic substitution (SNAr) reactions. A detailed examination of the electronic and steric effects of the constituent functional groups—fluoro, methylsulfonyl, and nitro—is presented to provide a robust predictive framework for its chemical behavior. While direct extensive experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes established chemical principles and data from closely related analogues to offer field-proven insights. Methodologies for key transformations are detailed, alongside a discussion of its potential applications in the synthesis of high-value compounds, particularly in the realm of drug discovery.

Introduction: The Architectural Significance of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a highly functionalized aromatic compound of significant interest to synthetic chemists. Its architecture, featuring a fluorine atom activated by two potent electron-withdrawing groups—a nitro group in the para position and a methylsulfonyl group in the ortho position—renders it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile and regioselective introduction of a diverse array of nucleophiles, making it a valuable precursor for the synthesis of complex molecular scaffolds.

The strategic placement of the fluoro, methylsulfonyl, and nitro groups provides a unique combination of reactivity and functionality. The fluorine atom serves as an excellent leaving group in SNAr reactions. The para-nitro group provides powerful activation through resonance and inductive effects, stabilizing the key Meisenheimer intermediate. The ortho-methylsulfonyl group further enhances the electrophilicity of the reaction center through its strong inductive and resonance electron-withdrawing capabilities. Understanding the interplay of these functional groups is paramount to harnessing the synthetic potential of this versatile reagent.

This guide will delve into the theoretical underpinnings of its reactivity, offer predictive insights into its behavior in common synthetic transformations, and provide adaptable protocols for its utilization in the laboratory.

Theoretical Analysis of Reactivity: A Trifecta of Activation

The reactivity of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene in nucleophilic aromatic substitution is dictated by the synergistic effects of its three key functional groups. The SNAr mechanism, a two-step addition-elimination process, is the dominant pathway for the substitution of the fluorine atom.

2.1. The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction proceeds via the initial attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.

Caption: Generalized workflow for the SNAr reaction of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene.

2.2. The Role of the Activating Groups

The facility of the SNAr reaction on 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene is a direct consequence of the powerful electron-withdrawing nature of the nitro and methylsulfonyl groups.

-

The Para-Nitro Group: The nitro group, positioned para to the fluorine leaving group, is a potent activator. It stabilizes the negative charge of the Meisenheimer intermediate through both a strong -I (inductive) effect and a powerful -M (mesomeric or resonance) effect. The resonance delocalization of the negative charge onto the oxygen atoms of the nitro group is a key stabilizing factor.

-

The Ortho-Methylsulfonyl Group: The methylsulfonyl group (—SO₂CH₃) is also a strong electron-withdrawing group. Its influence on the reactivity of the substrate is twofold:

-

Electronic Effect: The methylsulfonyl group exerts a strong -I effect due to the high electronegativity of the oxygen atoms. Furthermore, it can participate in resonance stabilization (-M effect) by accommodating the negative charge on the sulfur atom through d-orbital participation. The Hammett constant (σ) is a quantitative measure of the electronic influence of a substituent. For the methylsulfonyl group, the meta and para Hammett constants (σ_meta and σ_para) are both positive and large, indicating its strong electron-withdrawing nature.[1]

-

Steric Effect: The presence of the bulky methylsulfonyl group at the ortho position can introduce steric hindrance. This can potentially influence the rate of reaction by impeding the approach of the nucleophile to the reaction center. However, in many cases of nucleophilic aromatic substitution, the electronic activation provided by an ortho-substituent outweighs the steric hindrance.

-

2.3. Comparative Reactivity Analysis

To appreciate the enhanced reactivity of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene, a comparison with the well-studied 1-fluoro-4-nitrobenzene is instructive.

| Compound | Activating Groups | Expected Relative Reactivity | Rationale |

| 1-Fluoro-4-nitrobenzene | One (-NO₂) | High | The para-nitro group provides strong activation for SNAr. |

| 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene | Two (-NO₂ and -SO₂CH₃) | Very High | The cumulative electron-withdrawing effects of both the nitro and methylsulfonyl groups significantly increase the electrophilicity of the aromatic ring, leading to a faster rate of nucleophilic attack. The additional stabilization of the Meisenheimer intermediate further accelerates the reaction. |

Experimental Protocols for Key Transformations

The following protocols are provided as a guide for conducting nucleophilic aromatic substitution reactions with 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene. These are generalized procedures and may require optimization for specific nucleophiles and desired outcomes.

Disclaimer: These are hypothetical protocols based on established methodologies for similar compounds. Researchers should conduct their own risk assessments and optimization studies. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

3.1. General Protocol for Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 2-(methylsulfonyl)-4-nitroanilines.

-

Materials:

-

1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Base (e.g., K₂CO₃, Et₃N)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq.).

-

Dissolve the starting material in a suitable volume of DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 eq.) and the base (1.5 - 2.0 eq.).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.